molecular formula C11H7F2NO3 B15209400 2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid

2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid

Katalognummer: B15209400
Molekulargewicht: 239.17 g/mol
InChI-Schlüssel: FTGNMNLSWOTADF-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a difluoromethyl group and an acrylic acid moiety, making it a unique and potentially valuable molecule in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the development of eco-friendly and cost-effective methods, such as the use of recyclable catalysts, is crucial for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid stands out due to the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields .

Eigenschaften

Molekularformel

C11H7F2NO3

Molekulargewicht

239.17 g/mol

IUPAC-Name

(E)-3-[2-(difluoromethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid

InChI

InChI=1S/C11H7F2NO3/c12-10(13)11-14-7-3-1-2-6(9(7)17-11)4-5-8(15)16/h1-5,10H,(H,15,16)/b5-4+

InChI-Schlüssel

FTGNMNLSWOTADF-SNAWJCMRSA-N

Isomerische SMILES

C1=CC(=C2C(=C1)N=C(O2)C(F)F)/C=C/C(=O)O

Kanonische SMILES

C1=CC(=C2C(=C1)N=C(O2)C(F)F)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.